molecular formula C13H24O3 B1212839 Propanoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, (2S)- CAS No. 61597-98-6

Propanoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, (2S)-

Cat. No. B1212839
CAS RN: 61597-98-6
M. Wt: 228.33 g/mol
InChI Key: UJNOLBSYLSYIBM-SGUBAKSOSA-N
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Description

“Propanoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, (2S)-” is a mono-constituent substance with the EC number 612-179-8 and CAS number 61597-98-6 . It is also known as Menthyl Lactate . This compound belongs to the class of organic compounds known as menthane monoterpenoids.


Synthesis Analysis

The material is prepared by esterification of menthol with lactic acid . The exact synthesis process is not detailed in the available resources.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 228.33 g/mol. It is used to create neutral cooling effects in cosmetic or oral care preparations . More specific physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Cosmetics and Personal Care

l-Menthyl lactate: is widely used in the cosmetics industry due to its cooling properties and ability to act as a fragrance ingredient . It serves as a masking agent, providing a refreshing sensation on the skin, which is particularly beneficial in products like aftershave, lotions, and sunscreens. Its cooling effect is also advantageous in oral care products such as toothpaste and mouthwash .

Food Industry

In the food sector, l-Menthyl lactate is utilized as a flavoring agent due to its minty aroma. It’s found in products like chewing gum, confections, and beverages, enhancing the sensory experience with its cooling effect . It’s also used as a peppermint booster in various oral care products .

Medicine

l-Menthyl lactate: plays a role in medical applications by providing a cooling sensation on the skin without the use of alcohol or menthol, which can be beneficial in topical treatments and can potentially be used to control transgene expression in therapeutic protein production .

Environmental Science

In environmental science, l-Menthyl lactate could be explored for its potential in plant uptake of lactate-bound metals. This application could offer a sustainable alternative to metal chlorides in agriculture, providing both a labile carbon source and mineral nutrition for plant and microbial growth .

Materials Science

l-Menthyl lactate: is investigated for its properties as a cooling agent in materials science. It can be incorporated into various products to provide a long-lasting cooling effect, which may have applications in developing materials that require temperature regulation .

Agriculture

In agriculture, l-Menthyl lactate could be used as a biostimulant to enhance plant nutrition and soil ecosystem processes. The compound’s ability to provide both a carbon source and mineral nutrition could stimulate plant growth and improve crop yields .

properties

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2S)-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O3/c1-8(2)11-6-5-9(3)7-12(11)16-13(15)10(4)14/h8-12,14H,5-7H2,1-4H3/t9-,10+,11+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNOLBSYLSYIBM-NOOOWODRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C(C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@H](C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301036338
Record name Menthyl lactate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301036338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid or white crystalline solid with a weak chamomile or tobacco odour
Record name l-Menthyl l-lactate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/99/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

l-Menthyl lactate

CAS RN

61597-98-6, 59259-38-0
Record name l-Menthyl L-Lactate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61597-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Menthyl lactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061597986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Menthyl lactate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301036338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, (2S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.705
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [1R-[1α(R*),2β,5α]]-5-methyl-2-(1-methylethyl)cyclohexyl lactate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.053
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MENTHYL LACTATE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BF9E65L7I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Propanoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, (2S)-
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Propanoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, (2S)-
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Propanoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, (2S)-
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Propanoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, (2S)-
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Propanoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, (2S)-

Q & A

Q1: Why is l-Menthyl l-Lactate found in some Mentha arvensis L. (cornmint) essential oils but not in Mentha piperita (peppermint) essential oils?

A1: The presence of l-Menthyl l-Lactate in essential oils is linked to specific agricultural practices and plant varieties. Research by [] found that l-Menthyl l-Lactate was present in cornmint oil from India but absent in peppermint oils from the USA. This difference is attributed to:

  • Agricultural Practices: The study suggests that prolonged storage of Indian cornmint herb, potentially under humid conditions, allows lactic acid-producing microorganisms to thrive. These microorganisms generate lactic acid, which then reacts with l-Menthol during the distillation process to form l-Menthyl l-Lactate []. This prolonged storage is less common in peppermint production, explaining the absence of l-Menthyl l-Lactate in peppermint oil.

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